![molecular formula C12H17ClN2O2 B2612931 Tert-butyl N-(4-chloropyridin-2-yl)-N-ethylcarbamate CAS No. 2260937-35-5](/img/structure/B2612931.png)
Tert-butyl N-(4-chloropyridin-2-yl)-N-ethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Tert-butyl N-(4-chloropyridin-2-yl)-N-ethylcarbamate” is a chemical compound with the molecular formula C10H13ClN2O2 . It is used in various chemical reactions and has potential applications in research .
Synthesis Analysis
The synthesis of “Tert-butyl N-(4-chloropyridin-2-yl)-N-ethylcarbamate” can be achieved through various chemical reactions. For instance, it can be converted into 4-chloro-N-methyl-pyridin-2-amine using specific procedures .Molecular Structure Analysis
The molecular weight of “Tert-butyl N-(4-chloropyridin-2-yl)-N-ethylcarbamate” is 228.68 . The InChI Key, which is a unique identifier for chemical substances, is ATOQLEMIFREXLS-UHFFFAOYSA-N .Chemical Reactions Analysis
“Tert-butyl N-(4-chloropyridin-2-yl)-N-ethylcarbamate” can undergo various chemical reactions. For example, it can be converted into 4-chloro-N-methyl-pyridin-2-amine .Physical And Chemical Properties Analysis
“Tert-butyl N-(4-chloropyridin-2-yl)-N-ethylcarbamate” has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . Its Log Po/w (iLOGP) is 2.35, indicating its lipophilicity . It is soluble with a solubility of 0.372 mg/ml .Scientific Research Applications
Structural Analysis and Hydrogen Bonding
Research has elucidated the structural properties and hydrogen bonding capabilities of compounds within the same chemical family as Tert-butyl N-(4-chloropyridin-2-yl)-N-ethylcarbamate. For instance, studies on isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives reveal the role of simultaneous hydrogen and halogen bonds involving carbonyl groups, indicating the structural versatility and reactivity of similar compounds (Baillargeon et al., 2017).
Synthesis and Characterization
The synthesis and characterization of related chemical entities, such as Schiff base compounds derived from tert-butyl and ethyl groups, demonstrate the methodological advancements in creating compounds with potential applications in material science and organic synthesis. These studies highlight the importance of characterizing the molecular structure through X-ray crystallographic analysis and DFT analyses, providing insight into their potential applications in various fields (Çolak et al., 2021).
Reaction Mechanisms and Applications
The exploration of reaction mechanisms and the synthesis of novel compounds, as demonstrated by the study on the control of site of lithiation of 3-(aminomethyl)pyridine derivatives, showcases the compound's role in facilitating the synthesis of substituted derivatives with high yields. This research opens avenues for the application of tert-butyl N-(4-chloropyridin-2-yl)-N-ethylcarbamate in organic synthesis and drug development (Smith et al., 2013).
Advanced Material Synthesis
Investigations into the synthesis of advanced materials, such as ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from tert-butylcatechol, showcase the potential of tert-butyl N-(4-chloropyridin-2-yl)-N-ethylcarbamate in contributing to the development of new polymeric materials with high thermal stability and solubility. This research indicates the broad applicability of such compounds in creating materials with desirable properties for technological applications (Hsiao et al., 2000).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(4-chloropyridin-2-yl)-N-ethylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2/c1-5-15(11(16)17-12(2,3)4)10-8-9(13)6-7-14-10/h6-8H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCUCRMLWIBNEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NC=CC(=C1)Cl)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.